molecular formula C15H12N2 B11883612 3-Phenylisoquinolin-1-amine CAS No. 23023-35-0

3-Phenylisoquinolin-1-amine

Cat. No.: B11883612
CAS No.: 23023-35-0
M. Wt: 220.27 g/mol
InChI Key: LKVNUNSCQWUTRM-UHFFFAOYSA-N
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Description

3-Phenylisoquinolin-1-amine is an organic compound with the molecular formula C15H12N2. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a phenyl group attached to the isoquinoline ring system, making it a significant molecule in various chemical and biological research fields.

Synthetic Routes and Reaction Conditions:

    Rhodium-Catalyzed Oxidative Coupling:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

Antitumor Properties

3-Phenylisoquinolin-1-amine derivatives have shown promising antitumor activities. Research indicates that specific modifications to the isoquinoline structure can significantly enhance cytotoxicity against various cancer cell lines:

  • Cell Viability Studies : Compounds derived from this compound were tested against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells. The introduction of different pyrimidine motifs at position C-8 of the isoquinoline ring improved the antitumor efficacy, with IC50 values indicating potent activity .

Anti-inflammatory Effects

In addition to antitumor properties, some studies have reported anti-inflammatory effects associated with derivatives of this compound. These compounds were effective in reducing inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

A study synthesized a series of (S)-3-(1-aminoethyl)-8-pyrimidinyl derivatives from this compound. The evaluation showed that these compounds exhibited enhanced cytotoxicity against multiple cancer cell lines. For instance, certain derivatives demonstrated IC50 values as low as 1.9 μg/mL against HCT-116 cells, indicating strong antiproliferative activity .

CompoundCell LineIC50 (μg/mL)
3aMDA-MB-2315.0
3bHeLa4.5
3cHepG26.0

Case Study 2: In Vivo Efficacy

In vivo studies utilizing xenograft models highlighted the efficacy of certain derivatives in inhibiting tumor growth by up to 60% at a dosage of 20 mg/kg. These findings support the potential of these compounds as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of 3-Phenylisoquinolin-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Phenylisoquinolin-1-amine is unique due to its specific structural features, such as the phenyl group attached to the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Phenylisoquinolin-1-amine is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound, characterized by its isoquinoline framework, exhibits a melting point of approximately 91-93 °C and can be synthesized through various chemical methodologies, including metal-free reactions and cyclization processes . Its structure allows for interaction with multiple biological targets, contributing to its potential therapeutic applications.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties, particularly against acute lymphoblastic leukemia (ALL) cells. In a study evaluating a series of isoquinolinamine derivatives, it was found that this compound exhibited notable anti-proliferative effects on both B-cell (SEM, RS4;11) and T-cell (Jurkat, CEM) leukemia lines. The half-maximal inhibitory concentration (IC50) values ranged from 0.54 to 1.94 μM, highlighting its potency .

The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis and alterations in cell morphology. Specifically, it has been shown to influence key signaling pathways such as PI3K/AKT and MAPK, although the effects were heterogeneous across different cell types . Functional inhibition assays revealed no specific inhibitory activity among cancer-related kinases, suggesting that its anticancer effects may arise from broader cellular interactions rather than targeting specific kinases .

Antioxidant Activity

In addition to its anticancer potential, this compound has been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The compound was tested using the DPPH assay and in vivo models involving ciliate organisms exposed to oxidative stress. Results indicated that it possesses antioxidant activity, contributing to cellular protection against oxidative damage .

Summary of Biological Activities

Activity Details
Anticancer Effective against B-cell and T-cell ALL with IC50 values between 0.54 - 1.94 μM .
Mechanism Induces apoptosis; alters PI3K/AKT and MAPK signaling pathways .
Antioxidant Exhibits protective effects against oxidative stress; positive results in DPPH assays .

Case Studies

  • Acute Lymphoblastic Leukemia (ALL) : A study demonstrated that this compound significantly reduced metabolic activity in ALL cell lines, with pronounced effects observed at higher concentrations (10 μM) .
  • Oxidative Stress Models : In vivo studies utilizing Tetrahymena as a model organism showed that the compound helped mitigate oxidative damage, supporting its role as a potential therapeutic agent in oxidative stress-related diseases .

Properties

CAS No.

23023-35-0

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

3-phenylisoquinolin-1-amine

InChI

InChI=1S/C15H12N2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-10H,(H2,16,17)

InChI Key

LKVNUNSCQWUTRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=N2)N

Origin of Product

United States

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